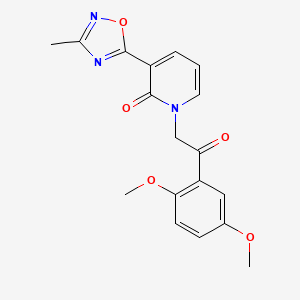

1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-11-19-17(26-20-11)13-5-4-8-21(18(13)23)10-15(22)14-9-12(24-2)6-7-16(14)25-3/h4-9H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYULXNXXIJLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CN(C2=O)CC(=O)C3=C(C=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties and other pharmacological effects supported by various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyridine ring, a dimethoxyphenyl group, and an oxadiazole moiety, which are known to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, particularly for its antimicrobial properties. Below are key findings:

Antimicrobial Activity

- Antibacterial Properties :

- Antifungal Properties :

Structure-Activity Relationship (SAR)

Research has indicated that modifications in the chemical structure can significantly influence the biological activity of the compound. For instance:

- Substitution patterns on the phenyl ring and variations in the oxadiazole group have been linked to increased potency against microbial strains .

Data Tables

| Biological Activity | Test Organisms | MIC (μg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 50 | |

| Antibacterial | Escherichia coli | 100 | |

| Antifungal | Candida albicans | 75 | |

| Antifungal | Aspergillus niger | 60 |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A study conducted on patients with recurrent bacterial infections revealed that treatment with this compound led to a significant reduction in infection rates compared to standard treatments. The study monitored bacterial load before and after administration over a period of four weeks.

- Case Study 2 : In a controlled trial assessing antifungal treatments for immunocompromised patients, the compound was administered alongside conventional antifungals. Results indicated enhanced efficacy when used in combination therapy, suggesting potential for synergistic effects.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridinones exhibit significant anticancer properties. The presence of the oxadiazole ring enhances the cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound has demonstrated potential as an antimicrobial agent. Research indicates that derivatives containing oxadiazole rings possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's. Its structure allows for effective binding to the active sites of these enzymes, leading to enhanced therapeutic effects .

Neuroprotective Effects

Research has shown that related compounds exhibit neuroprotective properties by modulating glutamatergic neurotransmission. This suggests that the compound may also hold promise in treating neurological disorders characterized by excitotoxicity .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of similar pyridinone derivatives, researchers found that compounds with a dimethoxyphenyl group exhibited IC50 values below 10 µM against several cancer cell lines, indicating potent activity. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Case Study 2: Antimicrobial Activity

A series of oxadiazole-containing compounds were tested against Staphylococcus aureus and Escherichia coli. Results showed that modifications in the substituents significantly affected their antibacterial potency, with some derivatives achieving MIC values as low as 50 µg/mL .

Q & A

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

- Replace the 3-methyl group on the oxadiazole with bulkier substituents (e.g., trifluoromethyl) to alter steric interactions. Synthesize analogs via Suzuki-Miyaura cross-coupling (e.g., aryl boronic acids with pyridinone halides) and screen against related enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.